3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic compound that comprises multiple functional groups and aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. One common approach is:
Step 1: Formation of Pyrazin-2-yl Intermediate
Reagents: Pyrazine, appropriate alkyl halide
Conditions: Basic medium, typically using potassium carbonate
Step 2: Synthesis of 1,2,4-Oxadiazole Ring
Reagents: Amidoxime, dehydrating agent like DCC (dicyclohexylcarbodiimide)
Conditions: Anhydrous conditions, inert atmosphere (like nitrogen)
Step 3: Coupling with Piperidine Derivative
Reagents: Piperidine, formaldehyde
Conditions: Acidic medium, typically hydrochloric acid
Step 4: Formation of Benzo[d]oxazol-2(3H)-one
Reagents: 2-Aminophenol, carbonylating agent (like phosgene)
Conditions: High temperature, anhydrous environment
Industrial Production Methods
Industrial production methods might leverage continuous flow synthesis techniques, optimizing yield and purity through automated and scalable processes. Catalysts and advanced purification methods (such as crystallization or chromatography) ensure high efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Functional groups like the piperidine ring can be oxidized using agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: The oxadiazole ring can be reduced using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur at the benzo[d]oxazol-2(3H)-one moiety using electrophiles like bromine.
Common Reagents and Conditions
Oxidation: mCPBA, conditions: room temperature
Reduction: Lithium aluminum hydride, conditions: reflux in ether
Substitution: Bromine, conditions: solvent like chloroform, UV light
Major Products
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of amines or alcohols from oxadiazole reduction
Substitution: Halogenated benzo[d]oxazol-2(3H)-one products
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds and is used in designing complex molecular architectures for pharmaceuticals.
Biology
In biological research, derivatives of this compound have been explored for their binding affinity to specific proteins and receptors, acting as potential lead compounds in drug discovery.
Medicine
In medicinal chemistry, it is investigated for its therapeutic potential, especially as an anti-inflammatory or anticancer agent, given its ability to interact with key enzymes and pathways.
Industry
In industrial applications, it finds use as a specialty chemical in the synthesis of advanced materials and in agricultural chemistry as part of pesticide formulations.
Mechanism of Action
This compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of specific enzymes involved in inflammatory pathways or cancer cell proliferation. Its oxadiazole ring often plays a crucial role in binding to active sites, facilitating its biological effects.
Comparison with Similar Compounds
Unique Features
Compared to similar heterocyclic compounds, 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its multifunctional groups that allow diverse reactivity and its potential for high binding specificity in biological applications.
Similar Compounds
3-(2-oxo-2-(3-(pyrazin-2-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
3-(2-oxo-2-(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
3-(2-oxo-2-(3-((1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
These compounds share structural similarities but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities.
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Biological Activity
The compound 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one , with CAS number 1705461-21-7 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, target interactions, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple heterocycles, including a piperidine ring and oxadiazole moiety, contributing to its biological properties. The molecular formula is C21H20N6O4, with a molecular weight of 420.4 g/mol .
Property | Value |
---|---|
CAS Number | 1705461-21-7 |
Molecular Formula | C21H20N6O4 |
Molecular Weight | 420.4 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Notably, it has been shown to exhibit significant activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound's structure allows it to inhibit the growth of this pathogen effectively.
Mode of Action
The primary mechanism involves the inhibition of key biochemical pathways within the bacterium. The presence of the pyrazine and oxadiazole groups in the structure is believed to enhance its binding affinity to bacterial enzymes, disrupting their normal function.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties, particularly against Mycobacterium tuberculosis H37Ra . The 50% inhibitory concentration (IC50) values range from 1.35 to 2.18 μM , indicating strong efficacy in inhibiting bacterial growth.
Anticancer Potential
Preliminary studies suggest that the compound may also possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.
Case Studies and Research Findings
- Antitubercular Activity : A study conducted by researchers evaluated the compound's effectiveness against different strains of tuberculosis. Results indicated a consistent reduction in bacterial viability at concentrations below 5 μM, supporting its potential as a therapeutic agent for tuberculosis treatment.
- Cytotoxicity Assays : In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited selective cytotoxicity, with IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting a favorable therapeutic index .
- Mechanistic Studies : Further investigations into the mechanistic pathways revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane depolarization and activation of caspases .
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-27-16-5-1-2-6-17(16)30-21(27)29)26-9-3-4-14(12-26)10-18-24-20(25-31-18)15-11-22-7-8-23-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICWXCQHRLLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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